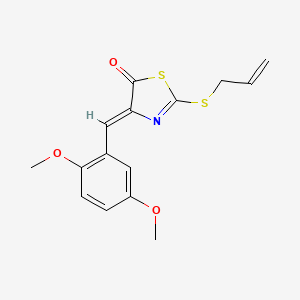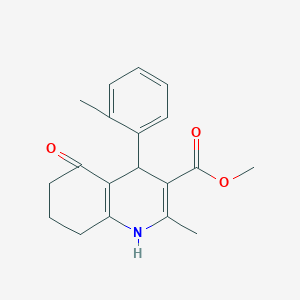![molecular formula C23H18Cl2N2O5 B4885830 N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
描述
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, also known as DPA-714, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. DPA-714 is a high-affinity ligand for the translocator protein 18 kDa (TSPO), which is present in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer.
作用机制
The exact mechanism of action of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to involve the modulation of mitochondrial function and oxidative stress. The TSPO is involved in the transport of cholesterol and other molecules across the mitochondrial membrane, and its activation has been shown to modulate mitochondrial respiration and ATP production. This compound has also been shown to reduce oxidative stress and inflammation in various disease models, suggesting that it may have a broad range of therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of mitochondrial function, oxidative stress, and inflammation. In vitro studies have shown that this compound can reduce the production of reactive oxygen species and cytokines in activated microglia and astrocytes, suggesting that it may have anti-inflammatory properties. This compound has also been shown to modulate the expression of various genes involved in mitochondrial function and energy metabolism, suggesting that it may have a broader impact on cellular physiology.
实验室实验的优点和局限性
One of the main advantages of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is its high affinity for the TSPO, which allows for sensitive detection and imaging of the protein in vivo. This compound is also relatively stable and easy to synthesize, making it a useful tool for studying the TSPO in various disease models. However, one limitation of this compound is its specificity for the TSPO, which may limit its utility in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, including the development of more specific and potent ligands for the TSPO, the elucidation of the exact mechanism of action of this compound, and the exploration of its potential therapeutic applications in various disease models. Additionally, the use of this compound as a PET imaging agent may be expanded to other disease models, such as autoimmune disorders and infectious diseases. Overall, this compound shows great promise as a tool for studying the TSPO and its role in various physiological and pathological processes.
科学研究应用
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been extensively studied in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, this compound has been used as a tool to study neuroinflammation and neurodegeneration. The TSPO is upregulated in activated microglia and astrocytes, which are key players in neuroinflammation. This compound has been used as a PET imaging agent to visualize the TSPO in vivo, allowing researchers to study the spatiotemporal dynamics of neuroinflammation in various disease models, including Alzheimer's disease, multiple sclerosis, and traumatic brain injury.
In oncology, this compound has been studied as a potential therapeutic target for cancer. The TSPO is upregulated in various types of cancer, including breast, lung, and prostate cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting that targeting the TSPO may be a viable strategy for cancer therapy.
属性
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-29-18-9-12(10-19(30-2)21(18)31-3)22(28)26-13-7-8-17-16(11-13)27-23(32-17)14-5-4-6-15(24)20(14)25/h4-11H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISNDDCRLAMGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4885751.png)
![N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea](/img/structure/B4885759.png)


![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885766.png)


![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B4885783.png)
![(2R*,6R*)-2-allyl-1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4885790.png)
![1-(2-cyclohexylethyl)-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4885801.png)

![3-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4885820.png)
![ethyl 1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4885827.png)
